molecular formula C14H17ClN2O B3846870 1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole

1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole

Cat. No. B3846870
M. Wt: 264.75 g/mol
InChI Key: XOFONTIFDJBJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole is a synthetic compound that belongs to the class of imidazole compounds. It is commonly referred to as CP55940 and is widely used in scientific research for its potential therapeutic benefits. This compound has been studied for its potential use in treating various medical conditions, including pain, inflammation, and cancer.

Scientific Research Applications

Antibacterial Applications

  • Antibacterial Agent Development: Compounds similar to "1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole" have been identified as potent antibacterial agents. For example, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was designed as a pro-drug to target anaerobic bacterial cells (Dickens et al., 1991).

Chemical Synthesis and Structural Analysis

  • Crystal Structure Studies: Research on imidazole derivatives, such as 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, has provided insights into their molecular structures, aiding in the synthesis of complex organic compounds (Mohamed et al., 2013).
  • Microwave-Assisted Synthesis: Advanced techniques like microwave-assisted synthesis have been utilized for the efficient production of imidazole derivatives, such as 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole (Saberi et al., 2009).

Corrosion Inhibition

  • Corrosion Inhibition in Metals: Imidazole derivatives, including those similar to the query compound, have shown efficacy as corrosion inhibitorsin metals. For example, the use of 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) as an inhibitor for mild steel in sulfuric acid medium has been studied, showing significant efficiency (Ouakki et al., 2019).

Medical Applications

  • Chemotherapy Against Tropical Diseases: Research on Cu(CTZ) and Cu(KTZ) complexes, where CTZ is 1-[[(2-chlorophenyl)diphenyl]methyl]-1H-imidazole, shows potential for novel metal-based chemotherapy against tropical diseases. This highlights the therapeutic potential of imidazole derivatives in medicine (Navarro et al., 2000).

properties

IUPAC Name

1-[5-(4-chlorophenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-13-4-6-14(7-5-13)18-11-3-1-2-9-17-10-8-16-12-17/h4-8,10,12H,1-3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFONTIFDJBJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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